molecular formula C14H12FN3O2 B2929060 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448074-56-3

2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No. B2929060
CAS RN: 1448074-56-3
M. Wt: 273.267
InChI Key: WYANLESRVXHBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a chemical compound that has attracted attention due to its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that affects various biochemical and physiological processes. In

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Process Development and Synthesis :

    • The synthesis of complex molecules, like Voriconazole, involves the manipulation of fluoro and pyrimidine components. These components are crucial for achieving desired pharmacological properties, such as broad-spectrum antifungal activity. The synthesis process explores the stereochemistry and diastereoselection, demonstrating the critical role of fluoro and pyrimidine derivatives in medicinal chemistry (Butters et al., 2001).
  • Fluoroionophores and Metal Recognition :

    • Fluoroionophores based on specific structural motifs, including pyrimidine derivatives, are designed for metal cation recognition. These compounds exhibit unique spectral properties upon interacting with metals like Zn+2, demonstrating their potential in analytical chemistry and environmental monitoring (Hong et al., 2012).
  • Novel Anti-inflammatory and Analgesic Agents :

    • Pyrimidine heterocycles, particularly those incorporating fluoro and aryl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies underscore the importance of substituent nature in modulating biological activity, highlighting the therapeutic potential of such derivatives (Muralidharan et al., 2019).

Material Science and Chemical Properties

  • Corrosion Inhibition :

    • Schiff bases derived from pyrimidinones exhibit significant corrosion inhibition efficiency on carbon steel in acidic environments. This application is crucial for developing new materials with enhanced resistance to degradation, impacting industries ranging from construction to aerospace (Hegazy et al., 2012).
  • Radical Scavenging and Antioxidant Properties :

    • Studies on derivatives like p-fluorophenol have explored their potential as antioxidants through density functional theory (DFT) analysis. These investigations contribute to understanding the electronic properties influencing radical scavenging activity, relevant for developing new antioxidant agents (Al‐Sehemi & Irfan, 2017).
  • Neuronal Cell Apoptosis and Toxicology :

    • Research on the toxicological effects of synthetic cathinones, including derivatives with fluoro substitutions, provides insight into their mechanism of action at the cellular level, such as inducing oxidative stress and apoptosis in neuronal cells. This research is pivotal for understanding the safety and environmental impact of these compounds (Morikawa et al., 2020).

properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYANLESRVXHBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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